Pde2A-IN-1

PDE2A IC50 Enzymatic Inhibition

Researchers studying PDE2A biology face significant variability in inhibitor selectivity and brain penetrance, complicating experimental interpretation. Pde2A-IN-1 provides a potent (IC50=1.3 nM) and structurally defined tool compound from the [1,2,4]triazolo[1,5-a]pyrimidine series. - Sub-nanomolar potency (IC50=1.3 nM) for robust enzymatic assay signal. - Defined chirality with two stereocenters ensures batch-to-batch consistency. - Orally bioavailable and brain-penetrant properties reported for exploratory in vivo CNS studies. Note: Independent selectivity profiling and PK/PD validation are recommended due to limited public data.

Molecular Formula C23H22F2N6
Molecular Weight 420.5 g/mol
Cat. No. B15143954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde2A-IN-1
Molecular FormulaC23H22F2N6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C2=CC(=NC3=NC=NN23)C(F)F)C4=NC=CC(=C4)C5=CC=CC=C5
InChIInChI=1S/C23H22F2N6/c1-15-8-10-30(21-11-17(7-9-26-21)16-5-3-2-4-6-16)13-18(15)20-12-19(22(24)25)29-23-27-14-28-31(20)23/h2-7,9,11-12,14-15,18,22H,8,10,13H2,1H3/t15-,18-/m1/s1
InChIKeyGMXQOYPSMSJQRK-CRAIPNDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde2A-IN-1: High-Potency PDE2A Inhibitor for CNS and Cognitive Research Applications


Pde2A-IN-1 is a phosphodiesterase 2A (PDE2A) inhibitor with a reported IC50 of 1.3 nM [1]. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine chemical series and is a chiral compound with two defined stereocenters (LogP = 4.5, tPSA = 59.2) [1]. While its potency is documented, peer-reviewed data on selectivity, in vivo pharmacokinetics, or direct comparative performance against established tool compounds remain limited in the public domain, making its suitability for specific applications contingent on researcher-driven validation.

Why PDE2A Inhibitors Like Pde2A-IN-1 Cannot Be Casually Substituted


PDE2A inhibitors exhibit substantial variability in potency, isoform selectivity profiles, and brain penetrance. For example, known comparators such as BAY 60-7550 (human IC50 = 4.7 nM), TAK-915 (IC50 = 0.61 nM), and PF-05180999 (IC50 = 1.61 nM) demonstrate up to 8-fold differences in target affinity . Critically, selectivity against other PDE isoforms (e.g., PDE1, PDE10A) can vary by over 4,000-fold between compounds, directly impacting off-target pharmacology and experimental interpretation . Simply assuming 'PDE2A inhibitor' activity will translate equivalently across tools ignores these profound, data-driven differences.

Quantitative Differential Analysis: Pde2A-IN-1 vs. Closest PDE2A Inhibitor Comparators


PDE2A Inhibitory Potency: Pde2A-IN-1 Compared to BAY 60-7550 and PF-05180999

Pde2A-IN-1 exhibits a reported IC50 of 1.3 nM against PDE2A . This potency is superior to the reference inhibitor BAY 60-7550, which has a reported human PDE2A IC50 of 4.7 nM . It is also slightly more potent than PF-05180999, which has a reported IC50 of 1.61 nM under similar assay conditions [1].

PDE2A IC50 Enzymatic Inhibition

Lack of Publicly Available Broad Selectivity Profiling: A Critical Data Gap

Unlike established tool compounds such as TAK-915, which is documented to have >4,100-fold selectivity for PDE2A over PDE1A , or BAY 60-7550, which is reported to have >100-fold selectivity over several PDE isoforms , no peer-reviewed or publicly available selectivity profiling data (e.g., against PDE1, PDE3, PDE4, PDE5, PDE10) could be located for Pde2A-IN-1 [1].

Selectivity PDE panel Off-target

In Vivo Pharmacokinetic and Brain Penetration Data: Comparison with PF-05085727

While Pde2A-IN-1 is reported to be orally active and have blood-brain barrier permeability , no quantitative data (e.g., Kp,uu,brain, oral bioavailability, clearance) could be located in the public domain. In contrast, PF-05085727 was explicitly developed for 'improved brain penetration as compared to current literature compounds' and has published in vivo biochemical changes commensurate with PDE2A inhibition [1].

Brain penetration Pharmacokinetics CNS

Recommended Research Applications for Pde2A-IN-1 Based on Available Evidence


In Vitro PDE2A Enzyme Inhibition Assays

Pde2A-IN-1's primary demonstrated utility is as a potent inhibitor (IC50 = 1.3 nM) in in vitro PDE2A enzymatic assays . Researchers can use it as a biochemical tool to confirm PDE2A engagement or as a reference compound for screening other PDE2A inhibitors. However, due to the absence of broad selectivity data, results should be interpreted with caution and validated with orthogonal methods.

Exploratory CNS Pharmacology Studies in Rodent Models

Vendor descriptions suggest Pde2A-IN-1 is orally active and brain-penetrant . This suggests a potential for exploratory studies in rodent models of cognition or neuropsychiatric disorders. However, the lack of published quantitative PK/PD data means researchers must independently establish exposure-response relationships and target engagement in their specific model systems.

Comparative Studies with Well-Characterized PDE2A Inhibitors

Pde2A-IN-1's sub-nanomolar potency (1.3 nM) makes it a suitable candidate for comparative pharmacological studies against older, less potent inhibitors like BAY 60-7550 (human IC50 = 4.7 nM) . Such comparisons could help elucidate the relationship between in vitro potency and in vivo efficacy or off-target effects in PDE2A biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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